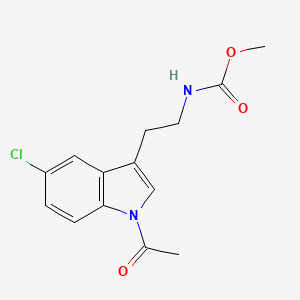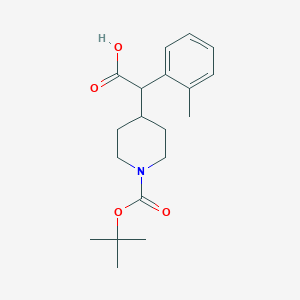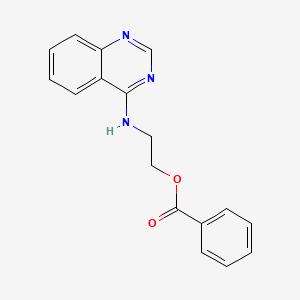
2-(Quinazolin-4-ylamino)ethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Benzoato de 2-(quinazolin-4-ilamino)etilo es un compuesto que pertenece a la clase de los derivados de quinazolina. Los derivados de quinazolina son conocidos por sus significativas actividades biológicas y han sido ampliamente estudiados por sus potenciales aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Benzoato de 2-(quinazolin-4-ilamino)etilo típicamente implica la reacción de derivados de quinazolina con ácido benzoico o sus derivados. Un método común involucra el uso de una reacción de acoplamiento entre 2-(quinazolin-4-ilamino)etanol y ácido benzoico en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) bajo condiciones de reflujo .
Métodos de producción industrial
La producción industrial de derivados de quinazolina, incluyendo el Benzoato de 2-(quinazolin-4-ilamino)etilo, a menudo involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El Benzoato de 2-(quinazolin-4-ilamino)etilo puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como la trietilamina.
Principales productos formados
Oxidación: Derivados de óxido de quinazolina N.
Reducción: Derivados de quinazolina reducidos.
Sustitución: Derivados de quinazolina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El Benzoato de 2-(quinazolin-4-ilamino)etilo tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de derivados de quinazolina más complejos.
Biología: Estudiado por su potencial como agente antimicrobiano y anticancerígeno.
Medicina: Investigado por sus potenciales efectos terapéuticos en el tratamiento de varias enfermedades, incluyendo el cáncer e infecciones bacterianas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del Benzoato de 2-(quinazolin-4-ilamino)etilo involucra su interacción con dianas moleculares y vías específicas. En el caso de su actividad anticancerígena, se cree que el compuesto inhibe enzimas clave involucradas en la proliferación y supervivencia celular, lo que lleva a la apoptosis (muerte celular programada) de las células cancerosas. Las dianas moleculares y las vías exactas pueden variar dependiendo del contexto biológico específico .
Comparación Con Compuestos Similares
Compuestos similares
- Clorhidrato de ácido 2-(quinazolin-4-ilamino)acético
- 2-(2-(Dimetilamino)quinazolin-4-iloxi)-N-fenilacetamida
- N-(2-(2-(3,4-Dihidroisoquinolin-2(1H)-il)quinazolin-4-iloxi)etil)benzamida
Unicidad
El Benzoato de 2-(quinazolin-4-ilamino)etilo destaca por su combinación única de las unidades de quinazolina y benzoato, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C17H15N3O2 |
|---|---|
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
2-(quinazolin-4-ylamino)ethyl benzoate |
InChI |
InChI=1S/C17H15N3O2/c21-17(13-6-2-1-3-7-13)22-11-10-18-16-14-8-4-5-9-15(14)19-12-20-16/h1-9,12H,10-11H2,(H,18,19,20) |
Clave InChI |
SCPQVRVOUCFQNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCCNC2=NC=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)


![tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)

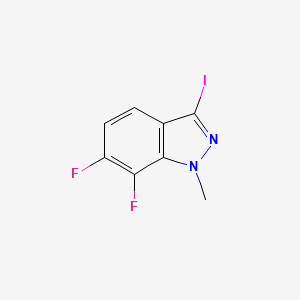
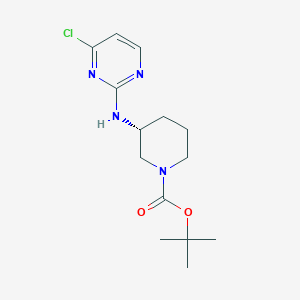
![4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11836534.png)


